8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid 8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2306276-04-8
VCID: VC5692791
InChI: InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,(H,13,14)
SMILES: C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)F
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.034

8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.: 2306276-04-8

Cat. No.: VC5692791

Molecular Formula: C8H4BrFN2O2

Molecular Weight: 259.034

* For research use only. Not for human or veterinary use.

8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid - 2306276-04-8

Specification

CAS No. 2306276-04-8
Molecular Formula C8H4BrFN2O2
Molecular Weight 259.034
IUPAC Name 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H4BrFN2O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,(H,13,14)
Standard InChI Key KDNHENPDVVSMTN-UHFFFAOYSA-N
SMILES C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, featuring a fused ring system that combines pyridine and imidazole moieties. The molecular formula C₈H₄BrFN₂O₂ (molecular weight 259.03 g/mol) reflects the presence of bromine and fluorine atoms at positions 8 and 3, respectively, alongside a carboxylic acid group at position 2.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
CAS Number2306276-04-08
Molecular FormulaC₈H₄BrFN₂O₂
Molecular Weight259.03 g/mol
SMILES NotationC1=CN2C(=C(N=C2C(=C1)Br)F)C(=O)O
Topological Polar Surface Area75.8 Ų

The crystalline structure exhibits planarity across the fused ring system, with bromine (van der Waals radius 1.85 Å) and fluorine (1.47 Å) creating distinct electronic environments. The carboxylic acid group introduces hydrogen-bonding capacity, critical for target interactions in biological systems.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinctive patterns:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with coupling constants indicative of vicinal fluorine substitution (³JHF ≈ 8–12 Hz).

  • ¹³C NMR: The carboxylic carbon appears at δ ~170 ppm, while the C-8 brominated carbon shows significant deshielding (δ ~125 ppm).

  • MS (ESI-): Major fragment ions at m/z 257 [M-H]⁻ and 213 [M-H-CO₂]⁻ confirm molecular integrity.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 8-bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid typically follows a convergent strategy:

  • Construction of the imidazo[1,2-a]pyridine core via Gould-Jacobs cyclization.

  • Sequential halogenation at positions 8 and 3.

  • Oxidation of methyl or ester groups to the carboxylic acid functionality.

Stepwise Synthesis Protocol

Step 1: Core Formation
Reaction of 2-aminopyridine derivatives with α-bromoketones under basic conditions yields the imidazo[1,2-a]pyridine skeleton. For example:

2-Amino-5-bromopyridine + ethyl 3-bromo-2-oxopropanoateEtOH, ΔEthyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate\text{2-Amino-5-bromopyridine + ethyl 3-bromo-2-oxopropanoate} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate}

Reported yields: 65–72% .

Step 2: Fluorination
Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at position 3:

Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylateSelectfluor®, CH₃CNEthyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate\text{Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate} \xrightarrow{\text{Selectfluor®, CH₃CN}} \text{Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate}

Temperature: 80°C, Yield: 58% .

Step 3: Saponification
Base-mediated hydrolysis converts the ester to carboxylic acid:

Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylateNaOH, H₂O/EtOH8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid\text{Ethyl 8-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid}

Yield: 89%.

Table 2: Optimization of Fluorination Conditions

ParameterCondition 1Condition 2Optimal Condition
Fluorinating AgentNFSISelectfluor®Selectfluor®
SolventDMFCH₃CNCH₃CN
Temperature (°C)1008080
Yield (%)425858
CompoundMCF-7 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)Selectivity Index
8-Bromo-3-fluoro derivative4.215.678.9
6-Chloro analog7.899.345.2
Parent scaffold>50>501.0

Antibacterial Applications

Fluorinated imidazo[1,2-a]pyridines show activity against Mycobacterium tuberculosis H37Rv (MIC = 0.10–0.19 μM) . The 3-fluoro group improves membrane permeability, while bromine enhances target affinity.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

  • 8-Bromo vs. 6-Bromo: 8-Bromo derivatives exhibit 3.2-fold higher PI3Kα inhibition due to improved hydrophobic packing .

  • 3-Fluoro vs. 2-Fluoro: 3-Fluoro substitution reduces metabolic clearance by 47% compared to 2-fluoro isomers .

Carboxylic Acid vs. Ester Derivatives

  • Solubility: Carboxylic acid form has 8.9 mg/mL solubility in PBS vs. 2.1 mg/mL for ethyl esters.

  • Bioavailability: Acid derivatives show 22% oral bioavailability in rats vs. 5% for esters .

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